molecular formula C17H14FNO B2864343 (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one CAS No. 1164524-18-8

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one

Cat. No.: B2864343
CAS No.: 1164524-18-8
M. Wt: 267.303
InChI Key: JPEUGQIVTFFHNF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a hybrid structure that combines indolinone and fluorophenyl moieties linked by a propenone bridge. This chalcone-indole hybrid is primarily investigated for its potential anticancer properties. The indolin-2-one core is a privileged scaffold in drug design, notably found in known kinase inhibitors such as sunitinib, an FDA-approved anticancer drug . The α,β-unsaturated carbonyl system (Michael acceptor) in the propenone chain may confer electrophilic properties, enabling potential interactions with nucleophilic cysteine or selenocysteine residues in biological targets, such as the enzyme thioredoxin reductase (TrxR), which is a promising target in anticancer therapy . The presence of the 3-fluorophenyl ring can influence the compound's pharmacokinetic properties and binding affinity through electronic effects and enhanced lipophilicity . Researchers value this compound as a lead structure for developing novel therapeutic agents, particularly for targeting oncogenic kinases and modulating redox pathways in cancer cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-15-6-3-4-13(12-15)8-9-17(20)19-11-10-14-5-1-2-7-16(14)19/h1-9,12H,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEUGQIVTFFHNF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Methodological Approaches

Claisen-Schmidt Condensation via Enaminone Intermediates

The most widely documented route involves a two-step Claisen-Schmidt condensation. Step 1 synthesizes an enaminone precursor, typically (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, by reacting dimethylamine with an appropriately substituted acetophenone derivative under acidic conditions. For example:

  • Procedure A (from):
    • Reactants : 3-Fluoroacetophenone (1.0 eq), dimethylformamide dimethylacetal (1.2 eq)
    • Conditions : Reflux in toluene (110°C, 12 hr)
    • Yield : 80–98% for analogous compounds

Step 2 replaces the dimethylamino group with indoline via nucleophilic substitution:

  • Procedure B (adapted from):
    • Reactants : Enaminone intermediate (1.0 eq), indoline (1.5 eq)
    • Catalyst : p-Toluenesulfonic acid (10 mol%)
    • Conditions : Reflux in ethanol (78°C, 8 hr)
    • Yield : 65–75% for structurally similar indolin-1-yl derivatives
Key Characterization Data:
  • 1H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 12.3 Hz, 1H, vinyl-H), 7.45–7.39 (m, 2H, aryl-H), 6.77 (d, J = 8.1 Hz, 1H, indoline-H), 5.60 (d, J = 12.3 Hz, 1H, vinyl-H).
  • 13C NMR (100 MHz, CDCl₃): δ 187.1 (C=O), 154.2 (C-F), 122.7 (indoline-C).

One-Pot Microwave-Assisted Synthesis

A recent advancement employs microwave irradiation to streamline the synthesis of indole-chalcone hybrids, adaptable to the target compound:

  • Reactants :
    • 1-Boc-3-formylindole (1.0 eq)
    • 3-Fluoroacetophenone (1.2 eq)
  • Conditions :
    • Microwave (150 W, 100°C, 20 min)
    • Deprotection: TFA/CH₂Cl₂ (1:1, rt, 1 hr)
  • Yield : 70–85% for analogous structures
Advantages Over Traditional Methods:
  • Time Efficiency : 20 min vs. 8–12 hr for conventional heating
  • Purity : HPLC purity >95% without column chromatography

Comparative Analysis of Synthetic Methods

Parameter Claisen-Schmidt Microwave
Reaction Time 8–20 hr 20 min
Yield 65–75% 70–85%
Purification Complexity Column chromatography Direct filtration
Scalability Pilot-scale feasible Lab-scale optimized

Structural Elucidation and Quality Control

Spectroscopic Characterization

  • HRMS (ESI) : m/z [M+H]⁺ calculated for C₁₇H₁₄FNO: 268.1103; observed: 268.1108.
  • HPLC : Retention time 14.4–15.5 min (C18 column, MeOH/H₂O = 70:30).

Crystallographic Validation

While single-crystal X-ray data for the title compound remains unpublished, analogous structures confirm the E-configuration of the α,β-unsaturated ketone moiety via dihedral angles >160°.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Fluorophenyl vs. Nitrophenyl Substituents: Compared to (E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one (1b) from , the 3-fluorophenyl group in the target compound offers moderate electron withdrawal, whereas the nitro group in 1b provides stronger electron deficiency. This difference impacts reactivity in nucleophilic additions and redox potentials .
  • Methoxy and Ethoxy Derivatives : (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone2, ) exhibits enhanced electron-donating capacity due to alkoxy groups, contrasting with the electron-withdrawing fluorine in the target compound. These variations influence charge distribution and dipole moments, as shown by Hirshfeld surface analyses .

Table 1: Key Mechanical Properties of Prop-2-en-1-one Derivatives

Compound Name Young’s Modulus (GPa) Bulk Modulus (GPa) Shear Modulus (GPa) Reference
(E)-3-(3-Fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one 18.2* 12.5* 7.8*
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one 15.9 10.7 6.4
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one 14.3 9.8 5.9

*Predicted values based on molecular mechanics simulations.

Antibacterial Activity

The target compound’s fluorophenyl group aligns with (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), which showed moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL). However, hydroxyl and ethoxy substituents in other chalcones (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) enhanced activity due to improved solubility and membrane penetration .

Anticancer Potential

Thiazole-based chalcones like (E)-3-(3-fluorophenyl)-1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)prop-2-en-1-one (2b, ) demonstrated tubulin polymerization inhibition (IC₅₀ = 1.2 µM), outperforming non-thiazole derivatives. The indolin-1-yl group in the target compound may offer similar bioactivity through interactions with apoptotic pathways, though empirical data are lacking .

Supramolecular and Crystallographic Features

  • Crystal Packing : The target compound’s indolin-1-yl group facilitates C–H···O and N–H···π interactions, as seen in (E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one (). In contrast, methoxy-substituted chalcones (e.g., ) exhibit O–H···O hydrogen bonds, leading to denser packing and higher melting points .
  • Hirshfeld Surface Analysis : Compared to (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (), the target compound’s fluorine atom increases the contribution of F···H interactions (up to 8% vs. <1% in alkoxy derivatives), altering crystal morphology .

Biological Activity

(E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one, also known as a bioactive small molecule, has garnered attention in recent research for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorophenyl group and an indolin moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name(E)-1-(2,3-dihydroindol-1-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Molecular FormulaC17H14FNO
Molecular Weight267.3 g/mol
CAS Number1164524-18-8

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-fluoroacetophenone and indoline-2-carbaldehyde. This reaction is conducted in the presence of a base, such as sodium hydroxide, in ethanol or methanol at room temperature .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to exert its effects by:

  • Inhibiting Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Binding to Receptors: It potentially binds to specific receptors, modulating their activity and influencing cellular responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated for cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cells. The results indicated significant cytotoxic effects with IC50 values lower than 10 µM for several analogs derived from similar structures .

Table: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound 5oMCF-75.0
Compound 5nSiHa3.6
Compound 5dPC-32.97

These findings suggest that modifications in the substituents on the phenyl ring can significantly influence the compound's potency against cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

One notable study involved the evaluation of various indolinone derivatives for their inhibitory potency against c-Src, a protein implicated in cancer progression. The study demonstrated that compounds with electron-donating groups exhibited enhanced binding affinity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What synthetic routes are commonly employed for (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves a Claisen-Schmidt condensation between an indoline-derived ketone and a fluorophenyl aldehyde. Key steps include:

  • Reagent selection : Use of catalysts like NaOH or piperidine in ethanol or methanol under reflux conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining >80% yield . Variables like solvent polarity (DMF vs. ethanol) and temperature (reflux vs. room temperature) critically affect enone formation and stereoselectivity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity and stereochemistry?

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 6.5–7.0 ppm for enone protons) and ¹³C NMR (carbonyl peak at ~190 ppm) verify the E-configuration and substituent positions .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₁₇H₁₃FNO requires m/z 278.0982) .
  • X-ray Crystallography : ORTEP diagrams resolve bond angles and crystal packing, revealing intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) that influence stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological activity and target interactions?

  • Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., kinases or GPCRs) by calculating binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions). Docking into the ATP-binding site of EGFR shows hydrogen bonding with indoline’s nitrogen and hydrophobic interactions with the fluorophenyl group .
  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4 eV), indicating moderate reactivity .
  • MD Simulations : 100-ns trajectories assess stability in biological membranes, with RMSD < 2 Å indicating stable binding .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Dose-Response Curves : IC₅₀ values from MTT assays (e.g., 12 µM vs. 50 µM in conflicting studies) may reflect differences in cell lines (HeLa vs. MCF-7) .
  • Orthogonal Assays : Validate antiproliferative activity via flow cytometry (apoptosis detection) and Western blot (caspase-3 activation) .
  • Purity Validation : HPLC (≥98% purity) ensures observed effects are not due to impurities .

Q. How does the compound’s crystal structure inform its physicochemical properties and formulation design?

  • Solubility : Crystal packing analysis (via Mercury software) shows limited hydrogen bonding, correlating with poor aqueous solubility (<10 µg/mL). Co-crystallization with cyclodextrins improves solubility 5-fold .
  • Stability : π-π interactions between indoline and fluorophenyl moieties reduce photodegradation under UV light (t½ > 48 hours vs. t½ = 12 hours for analogues without stacking) .

Q. What methodologies elucidate the structure-activity relationship (SAR) for modifying this compound’s bioactivity?

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF₃) at the fluorophenyl para position to enhance kinase inhibition (IC₅₀ improves from 12 µM to 3 µM) .
  • Pharmacophore Mapping : 3D-QSAR models identify the enone system and fluorophenyl group as critical for binding .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at indoline’s C5), guiding structural modifications to block oxidative degradation .

Methodological Notes

  • Contradiction Resolution : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration affecting compound bioavailability). Standardize protocols using CLSI guidelines .
  • Advanced Purification : Preparative HPLC with a C18 column (acetonitrile/water, 70:30) achieves >99% purity for in vivo studies .
  • Data Reproducibility : Share raw spectral data (NMR, HRMS) via repositories like Zenodo to facilitate cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.